Ethyl 4-(decanoylamino)benzoate
Description
Ethyl 4-(decanoylamino)benzoate is an aromatic ester derivative featuring a benzoate core substituted with a decanoylamino group (–NH–CO–C₉H₁₉) at the para position. The decanoyl chain confers significant lipophilicity, influencing its solubility, reactivity, and biological interactions.
Properties
CAS No. |
71134-94-6 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 4-(decanoylamino)benzoate |
InChI |
InChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23-4-2/h12-15H,3-11H2,1-2H3,(H,20,21) |
InChI Key |
PKASJUFEBCSLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The decanoylamino group introduces a long aliphatic chain, enhancing lipophilicity compared to smaller substituents (e.g., dimethylamino or carbamoylamino). This affects solubility and membrane permeability in biological systems .
- Synthesis: this compound likely requires amidation of ethyl 4-aminobenzoate, whereas sulfonamide analogs (e.g., SABA1) involve sulfonylation steps .
Physical and Chemical Properties
Table 2: Property Comparison
Key Observations :
- The decanoylamino group increases molecular weight and LogP significantly, reducing aqueous solubility but enhancing compatibility with lipid membranes.
- Ethyl 4-(dimethylamino)benzoate exhibits high solubility in DMSO due to its tertiary amine, making it suitable as an internal calibrant in NMR .
Antimicrobial Activity :
- SABA1 shows potent activity against E. coli (MIC: 0.45–0.9 mM) due to its sulfonamide group, which disrupts folate synthesis . In contrast, the decanoylamino group in this compound may enhance membrane disruption but lacks direct evidence of antimicrobial efficacy.
Aquaporin Inhibition :
- Ethyl 4-(carbamoylamino)benzoate derivatives were identified as aquaporin-3/7 inhibitors, suggesting that the urea/amide moiety is critical for binding . The decanoylamino group’s lipophilicity could improve tissue penetration but may reduce target specificity.
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